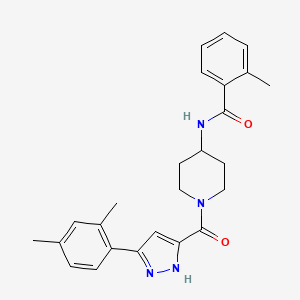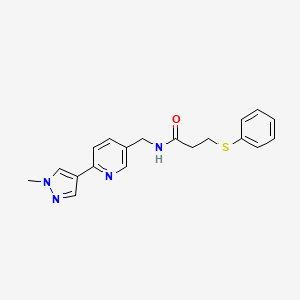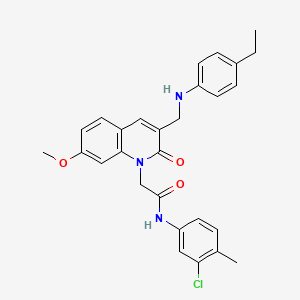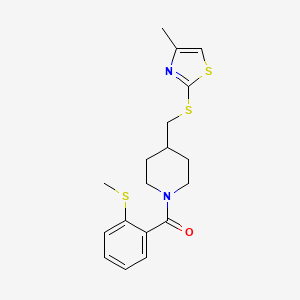
2,5-Difluoroterephthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoroterephthalaldehyde is a useful research compound. Its molecular formula is C8H4F2O2 and its molecular weight is 170.115. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocatalytic Oxidation : 2,5-Difluoroterephthalaldehyde is involved in photocatalytic oxidation processes. For instance, Yurdakal et al. (2013) demonstrated the selective oxidation of 5-(Hydroxymethyl)-2-furaldehyde to 2,5-furandicarbaldehyde using TiO2 nanoparticles (Yurdakal et al., 2013).
Catalysis in Organic Synthesis : In the realm of organic synthesis, Wu et al. (2021) used 2-Fluoro-5-(trifluoromethyl)aniline as a directing group for ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes, leading to the synthesis of quinazoline and fused isoindolinone structures (Wu et al., 2021).
Molecular Structure Analysis : Borisenko et al. (1996) investigated the molecular structure of 2,5-dihydroxyterephthalaldehyde, a compound closely related to this compound, revealing significant intramolecular hydrogen bonding (Borisenko et al., 1996).
Hydrogenation Reactions : Han et al. (2016) reported the hydrogenation of 5-Hydroxymethyl-2-furaldehyde to 2,5-bis(hydroxymethyl)furan using a Ru(OH)x/ZrO2 catalyst (Han et al., 2016).
Development of Covalent Organic Frameworks (COFs) : Liu et al. (2022) explored the use of organic aldehydes including 2,5-dihydroxyterephthalaldehyde in the formation of porous organic cages and covalent organic frameworks with efficient iodine vapor capture performance (Liu et al., 2022).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s crucial to understand how this compound interacts with its targets and the changes that result from these interactions .
Biochemical Pathways
It’s known that metabolic pathways play a crucial role in the function of many compounds
Result of Action
The molecular and cellular effects of 2,5-Difluoroterephthalaldehyde’s action are currently unknown
Properties
IUPAC Name |
2,5-difluoroterephthalaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUMSVLKXTWDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C=O)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)

![N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3005637.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3005638.png)


![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3005646.png)
